ethyl 4-[(4-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}cyclohexyl)carbonyl]-1-piperazinecarboxylate
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Overview
Description
Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with piperazine and diethyl carbonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) oxides, while reduction may produce the corresponding alcohols .
Scientific Research Applications
Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its action are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4,4’-(3,4-dioxo-1-cyclobutene-1,2-diyl)di(1-piperazinecarboxylate)
- Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) analogs
Uniqueness
Diethyl 4,4’-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H36N4O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 4-[4-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohexanecarbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H36N4O6/c1-3-31-21(29)25-13-9-23(10-14-25)19(27)17-5-7-18(8-6-17)20(28)24-11-15-26(16-12-24)22(30)32-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
LEIMRLYLUFRUDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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